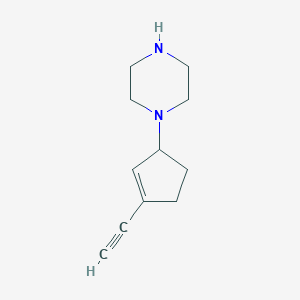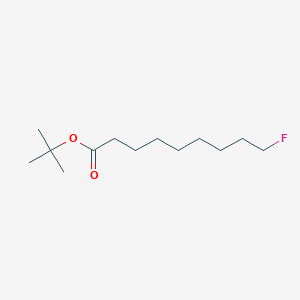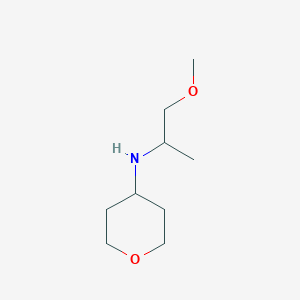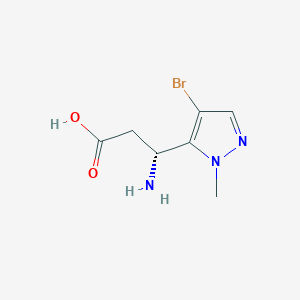![molecular formula C13H22N2O4 B15277730 5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group and a methyl group attached to the hexahydropyrrolo[3,4-c]pyrrole ring system, along with two carboxylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CIS-TERT-BUTYL 3A-(HYDROXYMETHYL)HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
Uniqueness
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H22N2O4 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
5-O-tert-butyl 3-O-methyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-8-5-14-10(9(8)7-15)11(16)18-4/h8-10,14H,5-7H2,1-4H3 |
InChI-Schlüssel |
MZMARMQOCBUTDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CNC(C2C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)


![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)

![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)

![Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
